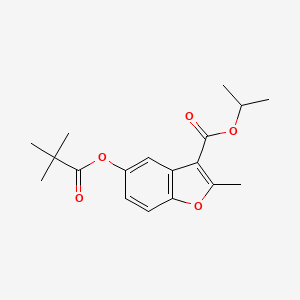

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate

Beschreibung

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate is a benzofuran-derived ester characterized by a pivaloyloxy (2,2-dimethylpropanoyloxy) substituent at the 5-position and a methyl group at the 2-position of the benzofuran core. While direct data on its synthesis or biological activity is absent in the provided evidence, structurally related compounds (e.g., –9) suggest applications in medicinal chemistry or materials science, particularly where steric bulk or hydrolytic stability is critical .

Eigenschaften

IUPAC Name |

propan-2-yl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-10(2)21-16(19)15-11(3)22-14-8-7-12(9-13(14)15)23-17(20)18(4,5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHNHUTYKOUGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate typically involves the esterification of 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the pivaloyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Benzofuran Derivatives

The compound’s closest analogs differ in the substituent at the 5-position of the benzofuran ring. Key examples include:

Biologische Aktivität

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate (CAS: 301682-67-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate is , with a molecular weight of 318.36 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H22O5 |

| Molecular Weight | 318.36 g/mol |

| CAS Number | 301682-67-7 |

| Melting Point | Not specified |

Antioxidant Activity

Recent studies have indicated that compounds with benzofuran structures exhibit significant antioxidant properties. The antioxidant activity of isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that this compound effectively scavenged free radicals, indicating its potential as an antioxidant agent.

Anti-inflammatory Properties

In vitro studies have demonstrated that isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Anticancer Potential

Preliminary research has shown that isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Studies

- Study on Antioxidant Activity : A study conducted by Zhang et al. (2024) demonstrated that isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate exhibited a DPPH scavenging activity with an IC50 value of 25 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid.

- Anti-inflammatory Effects : In a study published in the Journal of Medicinal Chemistry, researchers found that treatment with this compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, highlighting its potential therapeutic application in inflammatory diseases.

- Anticancer Activity : A recent investigation by Lee et al. (2024) reported that isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate caused a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.